2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide
Description
Properties
Molecular Formula |
C5H9N3O4S |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-(2,5-dioxoimidazolidin-1-yl)ethanesulfonamide |
InChI |
InChI=1S/C5H9N3O4S/c6-13(11,12)2-1-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10)(H2,6,11,12) |
InChI Key |
ZXWFLHGMLMHYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sulfonyl Chloride Intermediate
One of the well-documented methods involves the preparation of a sulfonyl chloride intermediate derived from an imidazolidine-2,5-dione derivative, followed by conversion to the sulfonamide.
Step 1: Formation of Sulfoxide Intermediate
Starting from 5-methylimidazolidine-2,4-dione, the compound is reacted with acetic acid and water, then treated with hydrogen peroxide at low temperature (around 9–10 °C) to produce diastereoisomeric sulfoxides. The reaction proceeds with high conversion (>97%) as confirmed by HPLC analysis.
Step 2: Chlorination
The sulfoxide intermediate is then subjected to chlorine gas bubbling at controlled temperatures (5–10 °C). This chlorination converts the sulfoxides to the corresponding sulfonyl chloride derivatives. The reaction endpoint is indicated by a persistent green coloration and temperature drop, with complete conversion verified by HPLC.
Step 3: Isolation and Purification
The reaction mixture is heated to dissolve solids, then concentrated under reduced pressure. Toluene and iso-hexane are used sequentially for solvent exchange and to induce crystallization. The product is isolated by filtration and dried under vacuum at 40 °C, yielding the sulfonyl chloride as a white crystalline solid with yields up to 97%.
Step 4: Conversion to Sulfonamide
The sulfonyl chloride intermediate is subsequently reacted with ammonia or an amine source to form the sulfonamide group, completing the synthesis of 2-(2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonamide.
This method is detailed in patent US7772403B2, which describes the reaction parameters, stoichiometry, and purification steps in depth, highlighting the importance of temperature control and solvent management for high yield and purity.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfoxide formation | 5-methylimidazolidine-2,4-dione, Acetic acid, H2O2 | 9–10 | 17 h | >97 | Stirring, monitored by HPLC |
| Chlorination | Chlorine gas bubbling | 5–10 | 55 min + 23 h stirring | ~87 | Green coloration indicates reaction end |
| Concentration & crystallization | Toluene, iso-hexane solvent exchange and filtration | Ambient to 40 | 24–72 h drying | - | Produces white crystalline sulfonyl chloride |
| Sulfonamide formation | Reaction with ammonia or amine | Ambient | Variable | - | Final step to obtain target sulfonamide |
Research Findings and Analytical Data
-
The intermediates and final products are characterized by HPLC for purity, showing near-complete conversion at each step. The sulfonyl chloride intermediate is isolated as a white crystalline solid, indicating high purity.
-
Structural confirmation is achieved through spectroscopic techniques such as NMR and IR, confirming the presence of the imidazolidine-2,5-dione ring and sulfonamide functionalities.
-
The compound exhibits typical properties of sulfonamide derivatives, including moderate solubility in polar solvents and stability under controlled temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the imidazolidinone ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Sulfonamide group : Common in antimicrobials (e.g., sulfamethoxazole) and carbonic anhydrase inhibitors.
- Dioxoimidazolidin ring : Imparts rigidity and hydrogen-bonding capacity, often seen in protease inhibitors or enzyme modulators.
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The compound in shares the dioxoimidazolidin core but incorporates additional moieties (e.g., piperazine, mercapto groups) that enhance its specificity for PCSK9 inhibition .
- The compound in includes a benzyl-substituted dioxoimidazolidin but lacks sulfonamide functionality, highlighting structural diversity within this class .
Pharmacological and Toxicological Profiles
While direct data for 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide are unavailable, insights can be drawn from analogs:
- PCSK9 Inhibitors (): Compounds with dioxoimidazolidin and sulfonamide-like groups exhibit nanomolar affinity for PCSK9, a target for cholesterol management. Modifications to the sulfonamide group (e.g., substitution with piperazine) improve solubility and target engagement .
- Hazard Classification (): Dioxoimidazolidin derivatives are often flagged for environmental hazards (e.g., R53: “may cause long-term adverse effects in the aquatic environment”).
Biological Activity
2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide, also known as sulfonamide derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been investigated for its interactions with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.
- Molecular Formula : C5H7N5O4S
- Molecular Weight : 233.21 g/mol
- IUPAC Name : 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide
The biological activity of 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide primarily involves its reactivity with nucleophiles due to the electrophilic nature of the sulfonamide group. This reactivity allows it to form covalent bonds with amino acid residues in enzymes, potentially leading to enzyme inhibition. The compound has been studied for its ability to inhibit specific enzymes that are crucial for microbial survival and proliferation.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various strains of bacteria, including Mycobacterium tuberculosis. The compound demonstrated significant inhibitory effects on the DprE1 enzyme, which is essential for the bacteria's cell wall synthesis. This inhibition suggests that 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide could serve as a lead compound for developing new antituberculosis drugs .
Enzyme Inhibition Studies
The compound has shown promise as a non-covalent inhibitor of enzymes involved in critical biochemical pathways. For instance, it was found to inhibit DprE1 with sub-micromolar potency, indicating strong binding affinity and potential for therapeutic application . The structure-activity relationship (SAR) studies revealed that modifications to the imidazolidinone core could enhance biological activity while maintaining low cytotoxicity against human cells .
Study 1: DprE1 Inhibition
In a series of experiments, researchers synthesized numerous analogues of 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide and evaluated their efficacy against Mycobacterium tuberculosis. The most potent derivatives exhibited low minimum inhibitory concentrations (MICs), demonstrating their potential as antitubercular agents. The study emphasized the importance of structural modifications in enhancing both potency and selectivity .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using HepG2 human liver carcinoma cells to evaluate the safety profile of the compound. Results indicated that several derivatives exhibited low cytotoxicity while retaining antimicrobial activity, making them suitable candidates for further development .
Table 1: Biological Activity Summary
| Compound Name | DprE1 Inhibition (pIC50) | MIC against Mtb (µM) | HepG2 IC50 (µM) | Solubility (µM) |
|---|---|---|---|---|
| 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide | 7.0 | 0.7 | >100 | ≥486 |
| Derivative A | 6.4 | 0.8 | >100 | ≥511 |
| Derivative B | 5.7 | 3.0 | >100 | ≥372 |
Table 2: SAR Analysis of Derivatives
| Modification Type | Impact on Activity | Comments |
|---|---|---|
| N-substituents | Increased potency | Enhanced binding affinity |
| S-linked sulfonamides | Significant loss in potency | Steric hindrance observed |
| Hydroxyl groups | Improved solubility | Favorable physicochemical properties |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-(2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonamide?
Methodological Answer:
The synthesis can be optimized using tert-butyl ester intermediates for protecting reactive groups. For example, tert-butyl-2-(2,5-dioxoimidazolidin-1-yl)acetate derivatives (e.g., from ) can be deprotected with trifluoroacetic acid (TFA) in dichloromethane to yield the final sulfonamide. Key steps include:
- Protection : Introduce tert-butyl groups to stabilize reactive amines during coupling reactions.
- Deprotection : Use TFA (2–3 equiv.) in anhydrous conditions to cleave tert-butyl esters without degrading the imidazolidinedione core.
- Purification : Employ recrystallization in ethyl acetate or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Analyze ¹H and ¹³C NMR in DMSO-d₆ to identify sulfonamide protons (δ ~3.3–3.7 ppm) and imidazolidinedione carbonyls (δ ~170–175 ppm).
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in H₂O/ACN) to assess purity (>95%) and detect byproducts (e.g., ethyl ester impurities, as in ).
- Elemental Analysis : Confirm molecular formula (C₅H₈N₂O₄S) with ≤0.3% deviation .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
Refer to EU hazard classifications (e.g., R53: May cause long-term aquatic toxicity; H413: Harmful to aquatic life). Implement:
- Containment : Use fume hoods and closed systems during synthesis.
- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal. Collect aqueous waste separately for incineration.
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
Advanced: How can researchers design assays to evaluate its activity as a metabotropic glutamate receptor (mGluR) modulator?
Methodological Answer:
Leverage structural analogs from (e.g., 2,5-dioxoimidazolidin-phenyl acetamides as mGlu4 PAMs):
- In Vitro Assays : Use HEK293 cells transfected with mGlu4 receptors. Measure cAMP accumulation via ELISA after compound exposure (EC₅₀ determination).
- Selectivity Screening : Test against mGlu1–8 subtypes to identify off-target effects.
- SAR Studies : Modify the sulfonamide or imidazolidinedione substituents to enhance potency (e.g., introducing benzyl groups as in ) .
Advanced: How should contradictory data in receptor binding studies be resolved?
Methodological Answer:
Address discrepancies via:
- Dose-Response Curves : Repeat experiments with ≥3 biological replicates to ensure reproducibility.
- Orthogonal Assays : Validate binding data with calcium flux assays (Fluo-4 dye) or β-arrestin recruitment (BRET technology).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in mGlu4’s allosteric site and identify steric clashes or unfavorable interactions .
Advanced: What strategies enable regioselective modification of the imidazolidinedione core?
Methodological Answer:
Prioritize protecting group strategies:
- Sulfonamide Stability : Use mild bases (e.g., NaHCO₃) during alkylation to avoid sulfonamide cleavage.
- Selective Acylation : React the imidazolidinedione nitrogen with activated esters (e.g., NHS esters) in DMF at 0°C to prevent over-reaction.
- Deprotection : Remove tert-butyl groups with TFA (as in ) without disrupting the sulfonamide .
Advanced: How can impurity profiles be characterized during scale-up?
Methodological Answer:
Employ advanced analytical workflows:
- HPLC-MS/MS : Use a Q-TOF mass spectrometer to detect trace impurities (e.g., ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate, CAS 117043-46-6, as in ).
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.
- Quantitative NMR : Compare impurity peaks to certified reference standards .
Regulatory: What environmental impact assessments are required under EU guidelines?
Methodological Answer:
Comply with Regulation (EC) No. 790/2009:
- Aquatic Toxicity Testing : Conduct OECD 201 (algae), 202 (daphnia), and 203 (fish) tests to classify hazards (e.g., H413: Chronic toxicity Category 4).
- PNEC Calculation : Derive predicted no-effect concentrations using EC₅₀ values from toxicity data.
- Labeling : Include R53 and S61 (“Avoid release to the environment”) on safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
